REACTION_CXSMILES
|
C=O.[Cl:3][C:4]1[CH:18]=[CH:17][C:7]([CH2:8][N:9]2[CH2:14][CH2:13][CH:12]([CH2:15][NH2:16])[CH2:11][CH2:10]2)=[CH:6][CH:5]=1.[BH3-][C:20]#N.[Na+]>CC(O)=O.CO>[Cl:3][C:4]1[CH:18]=[CH:17][C:7]([CH2:8][N:9]2[CH2:14][CH2:13][CH:12]([CH2:15][NH:16][CH3:20])[CH2:11][CH2:10]2)=[CH:6][CH:5]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
108 mg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
318 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CN2CCC(CC2)CN)C=C1
|
Name
|
|
Quantity
|
668 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
CH3COOH CH3OH
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O.CO
|
Name
|
50W
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 25° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with CH3OH (100 mL)
|
Type
|
WASH
|
Details
|
Product was eluted off
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CN2CCC(CC2)CNC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 173 mg | |
YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |